molecular formula C11H14N2O2S B1373045 2-Amino-5-(thiomorpholin-4-yl)benzoic acid CAS No. 1183582-61-7

2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Cat. No.: B1373045
CAS No.: 1183582-61-7
M. Wt: 238.31 g/mol
InChI Key: BRWQPQXXGYZVMH-UHFFFAOYSA-N
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Description

2-Amino-5-(thiomorpholin-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S It is characterized by the presence of an amino group, a thiomorpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid typically involves the introduction of the thiomorpholine ring onto a benzoic acid derivative. One common method involves the reaction of 2-amino-5-bromobenzoic acid with thiomorpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(thiomorpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-5-(thiomorpholin-4-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The amino group and thiomorpholine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-5-(thiomorpholin-4-yl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

2-amino-5-thiomorpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWQPQXXGYZVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183582-61-7
Record name 2-amino-5-(thiomorpholin-4-yl)benzoic acid
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